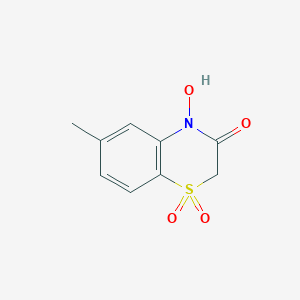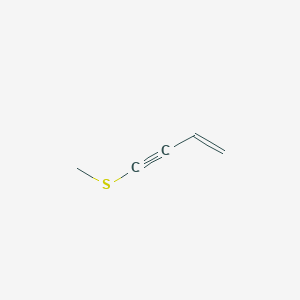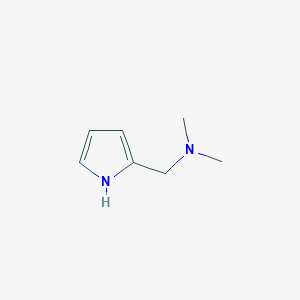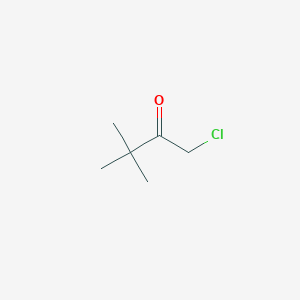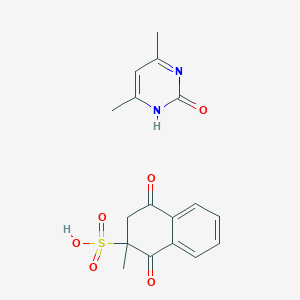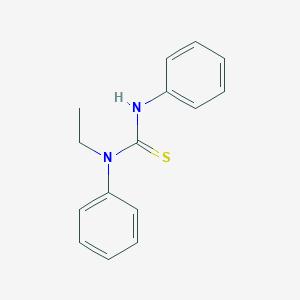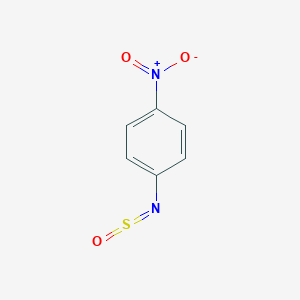
Aniline, p-nitro-N-sulfinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, p-nitro-N-sulfinyl- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has unique properties that make it useful for a variety of applications, including its ability to act as a potent inhibitor of certain enzymes. In
Aplicaciones Científicas De Investigación
Aniline, p-nitro-N-sulfinyl-, has been extensively studied for its potential use in scientific research. One of its primary applications is as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of cholesterol. This inhibition can have a significant impact on the regulation of cholesterol levels in the body and may have potential therapeutic applications for the treatment of hypercholesterolemia.
Mecanismo De Acción
The mechanism of action of aniline, p-nitro-N-sulfinyl-, involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme, which prevents the enzyme from carrying out its normal function. The specific enzymes that are targeted by aniline, p-nitro-N-sulfinyl-, vary depending on the application, but they typically involve those involved in the biosynthesis of cholesterol or other important metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of aniline, p-nitro-N-sulfinyl-, are primarily related to its ability to inhibit certain enzymes. This inhibition can have a significant impact on the regulation of cholesterol levels in the body, as well as other metabolic pathways. In addition, the compound has been shown to have anti-inflammatory properties, which may have potential therapeutic applications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aniline, p-nitro-N-sulfinyl-, has several advantages for use in lab experiments. It is a potent inhibitor of certain enzymes, which makes it useful for studying the role of these enzymes in various metabolic pathways. In addition, the compound is relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for careful control of its synthesis and handling.
Direcciones Futuras
There are several future directions for research on aniline, p-nitro-N-sulfinyl-. One area of interest is the development of new applications for the compound, particularly in the treatment of hypercholesterolemia and other metabolic disorders. In addition, there is a need for further studies on the toxicity and safety of the compound, as well as its potential interactions with other drugs or compounds. Finally, there is a need for continued research into the mechanism of action of aniline, p-nitro-N-sulfinyl-, and its potential use in the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of aniline, p-nitro-N-sulfinyl-, involves the reaction of aniline with sulfur dioxide and nitric oxide. This reaction results in the formation of the desired compound, which can then be purified through a series of chemical processes. The purity of the final product is critical for its use in scientific research, and the synthesis method must be carefully controlled to ensure that the compound is of sufficient quality.
Propiedades
Número CAS |
13165-67-8 |
|---|---|
Nombre del producto |
Aniline, p-nitro-N-sulfinyl- |
Fórmula molecular |
C6H4N2O3S |
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
1-nitro-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4N2O3S/c9-8(10)6-3-1-5(2-4-6)7-12-11/h1-4H |
Clave InChI |
VFCGVVBHMYTZSL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



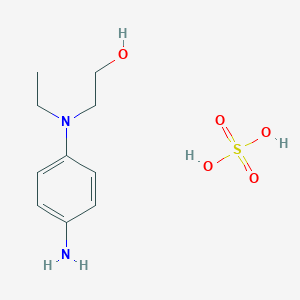
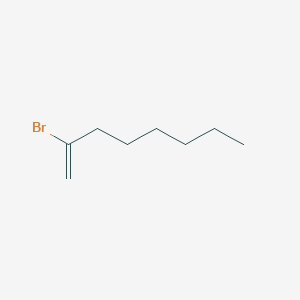

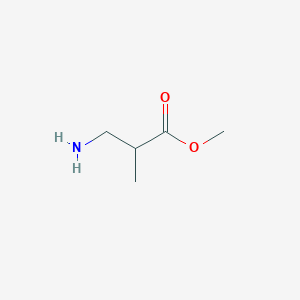
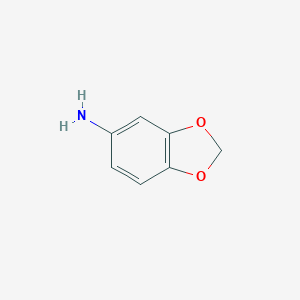
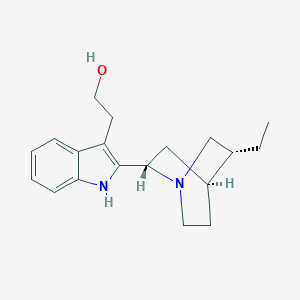
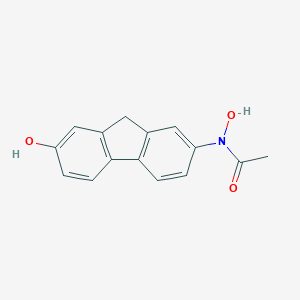
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
